BenchChemオンラインストアへようこそ!

5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid

Calcium channel pharmacology Nitrophenyl positional isomerism Radioligand binding

Unlike 3-nitrophenyl diester DHPs targeting L-type Ca²⁺ channels, CAS 219553-55-6 features a 4-nitrophenyl/5-acetyl/3-COOH triad that redirects activity to α1A adrenoceptors (Ki=2.42nM) and BK potassium channels. The free carboxylic acid enables EDCI/DMAP-mediated amide coupling (70% yield) for SNAP-series uroselective antagonists. Select this scaffold for BPH, SOC channel, or antioxidant SAR programs. Generic DHP substitution yields incorrect pharmacology.

Molecular Formula C16H16N2O5
Molecular Weight 316.313
CAS No. 219553-55-6
Cat. No. B2911494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid
CAS219553-55-6
Molecular FormulaC16H16N2O5
Molecular Weight316.313
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
InChIInChI=1S/C16H16N2O5/c1-8-13(10(3)19)15(14(16(20)21)9(2)17-8)11-4-6-12(7-5-11)18(22)23/h4-7,15,17H,1-3H3,(H,20,21)
InChIKeyQIIHVPCLWJLLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid (CAS 219553-55-6): Structural and Pharmacological Baseline for Procurement Evaluation


5-Acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (CAS 219553-55-6; molecular formula C₁₆H₁₆N₂O₅; MW 316.31 g/mol) is a 1,4-dihydropyridine (DHP) derivative bearing a 4-nitrophenyl substituent at the C4 position, an acetyl group at C5, and a free carboxylic acid at C3 [1]. Unlike the majority of clinically developed DHPs—which carry 2- or 3-nitrophenyl groups and ester functionalities at both C3 and C5—this compound's 4-nitrophenyl/5-acetyl/3-carboxylic acid substitution triad places it in a pharmacologically distinct subclass associated with alpha-1A adrenoceptor antagonism, potassium channel modulation, and antioxidant activity rather than classical L-type calcium channel blockade [2].

Why Generic 1,4-Dihydropyridine Substitution Fails: Critical Substituent Pattern Differences That Preclude Interchangeability with 5-Acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid


Substituting CAS 219553-55-6 with a generic 1,4-dihydropyridine analog—such as the 3-nitrophenyl isomer (CAS 74936-72-4), a 3,5-diester DHP, or nifedipine—is scientifically unsound because the 4-nitrophenyl substitution pattern fundamentally alters the compound's pharmacological signature. In L-type calcium channel radioligand binding assays, the 4-nitrophenyl group has been characterized as a pharmacologically 'inactive function' that does not enhance calcium channel affinity, in contrast to the 3-nitrophenyl configuration which is optimal for calcium antagonism [1]. Critically, the 5-acetyl group—rather than a carboxylate ester—redirects activity toward calcium-dependent potassium channels (BK channels) and alpha-1A adrenoceptors, as demonstrated by Bayer's 5-acyl-DHP patent series and the SNAP class of uroselective antagonists [2][3]. These orthogonal pharmacological vectors mean that a researcher or procurement officer selecting a generic DHP based solely on the dihydropyridine core will obtain a compound with a fundamentally different target engagement profile. The quantitative evidence below establishes the specific dimensions along which CAS 219553-55-6 diverges from its closest analogs.

Quantitative Differentiation Evidence for 5-Acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid vs. Close Analogs


4-Nitrophenyl vs. 3-Nitrophenyl Substitution Abolishes L-Type Calcium Channel Pharmacophore Activity While Retaining Binding Competence

In a direct comparative study of dimeric 1,4-dihydropyridines, Joslyn et al. (1988) demonstrated that analogs bearing a 4-nitrophenyl group are 'no less active' than the corresponding 3-nitrophenyl DHPs in a [³H]nitrendipine radioligand binding assay using intestinal smooth muscle. However, the 4-nitrophenyl group was explicitly designated as an 'inactive function'—meaning it does not contribute the binding affinity enhancement characteristic of the 3-nitrophenyl pharmacophore that underpins classical calcium channel blocker activity [1]. This is a critical differentiation: the 3-nitrophenyl isomer 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (CAS 74936-72-4) engages the L-type calcium channel as a recognized pharmacophore element and serves as a Nicardipine intermediate, whereas the 4-nitrophenyl target compound (CAS 219553-55-6) is pharmacologically free to engage alternative targets without competition from strong calcium channel binding.

Calcium channel pharmacology Nitrophenyl positional isomerism Radioligand binding Structure-activity relationship

5-Acetyl Substitution Redirects Pharmacological Activity from L-Type Calcium Channels to Calcium-Activated Potassium (BK) Channels

Bayer's US Patent 5,646,166 (Urbahns et al., 1997) explicitly claims that 1-alkyl-3,5-diacyl-1,4-dihydropyridines—a class that includes the 5-acetyl substitution pattern found in CAS 219553-55-6—exhibit 'surprising selectivity for calcium-dependent potassium channels of high conductivity (BK(Ca) channels), in particular the potassium channels of the central nervous system' [1]. This contrasts sharply with 3,5-diester DHPs such as nifedipine and the dimethyl 4-nitrophenyl DHP (CAS 21829-09-4), which are classified as L-type calcium channel antagonists. While the patent primarily exemplifies N-alkylated 3,5-diacyl compounds, the 5-acetyl-3-carboxylic acid target compound (CAS 219553-55-6) is a direct synthetic precursor that can be N-alkylated to yield the claimed BK channel modulators. The 5-acetyl moiety is therefore a critical structural determinant that distinguishes this compound from diester DHPs and points toward potassium channel applications.

Potassium channel modulation 5-Acyl dihydropyridines BK channel selectivity CNS drug discovery

Free 3-Carboxylic Acid Enables High-Yield Amide Conjugation to Generate Subnanomolar Alpha-1A Adrenoceptor Antagonists

CAS 219553-55-6 serves as a direct synthetic precursor to potent alpha-1A adrenoceptor antagonists. According to documented synthetic procedures, this compound reacts with 3-[4-methoxycarbonyl-4-phenyl piperidin-1-yl]propylamine in dichloromethane using EDCI/DMAP coupling to yield 1-(3-{[5-Acetyl-2,6-dimethyl-4-(4-nitro-phenyl)-1,4-dihydro-pyridine-3-carbonyl]-amino}-propyl)-4-phenyl-piperidine-4-carboxylic acid methyl ester in 70% yield [1]. The resulting amide conjugate (CHEMBL146815 / BDBM50068825) exhibits a Ki of 2.60 nM at the cloned human alpha-1A adrenoceptor [2]. Further structural optimization of this scaffold produced SNAP 5540, which demonstrated Ki = 2.42 nM at cloned human alpha-1A receptors and Ki = 2.8 nM in isolated human prostate tissue, with >600-fold selectivity over alpha-1B, alpha-1D, and alpha-2 adrenoceptor subtypes [3][4]. In contrast, the carbonitrile analog (CAS 127844-33-1) and benzyl ester analog lack the free carboxylic acid required for this efficient conjugation chemistry.

Alpha-1A adrenoceptor Benign prostatic hyperplasia DHP amide conjugation Synthetic intermediate

4-Nitrophenyl DHPs Exhibit Quantifiable Antioxidant Activity in Rat Liver Microsome Assays, Differentiating from 2-Nitrophenyl DHPs

Letelier et al. (2007) systematically evaluated a series of synthetic nitro-phenyl-1,4-dihydropyridines for antioxidant capacity in rat liver microsomal preparations. Compounds bearing the 4-nitrophenyl group—specifically compound III (2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-ethyl-dicarboxylate) and compound V (N-ethyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-methyl-dicarboxylate)—inhibited microsomal lipid peroxidation, UDP-glucuronosyltransferase (UDPGT) oxidative activation, and microsomal thiol oxidation induced by Fe³⁺/ascorbate [1]. Furthermore, these 4-nitrophenyl DHPs inhibited lipid peroxidation induced by the drugs Nitrofurantoin and naphthalene in the presence of NADPH, demonstrating protection against drug-induced oxidative stress in the endoplasmic reticulum [1]. While the study did not include CAS 219553-55-6 directly, the structure-activity relationship established that the 4-nitrophenyl-DHP core is the essential pharmacophore for this antioxidant activity. The 2-nitrophenyl DHPs (e.g., nifedipine class) were not the primary focus of antioxidant evaluation in this study, and the literature indicates that the nitro substitution position modulates redox potential.

Antioxidant activity Microsomal lipid peroxidation Nitroaryl-DHP redox properties Hepatoprotection

4-Nitrophenyl DHP Scaffold Delivers Store-Operated Calcium (SOC) Channel Inhibition with Micromolar Potency, Contrasting with L-Type Selectivity of 3-Nitrophenyl DHPs

Harper et al. (2003) investigated a series of 1,4-dihydropyridines as inhibitors of capacitative calcium entry through store-operated calcium (SOC) channels in HL-60 leukemia cells. The study established that the most potent DHPs at SOC channels were 'those containing a 4-phenyl group with an electron-withdrawing substituent, such as m- or p-nitro- or m-trifluoromethyl (IC₅₀ values: 3–6 μM)' [1]. This finding directly establishes that 4-nitrophenyl substitution confers SOC channel inhibitory activity in the low micromolar range. Critically, the study also demonstrated that N-methylation reduced L-type channel potency by orders of magnitude while preserving SOC channel activity, yielding compounds nearly equipotent at SOC and L-type channels. The target compound CAS 219553-55-6, bearing the 4-nitrophenyl group, falls within this SOC-active pharmacophore space, whereas the 2-nitrophenyl DHPs (nifedipine class) are optimized for L-type channel selectivity with minimal SOC activity.

Store-operated calcium channels SOC channel inhibition Capacitative calcium entry HL-60 leukemia cells

Computed Physicochemical Profile: LogP and Hydrogen Bond Donor/Acceptor Balance Distinguish CAS 219553-55-6 from Diester DHP Analogs

The computed physicochemical properties of CAS 219553-55-6 reveal a distinctly different profile from the dimethyl 4-nitrophenyl DHP analog (CAS 21829-09-4) that may influence solubility, permeability, and formulation behavior. CAS 219553-55-6 has an XLogP3-AA of 1.9, a topological polar surface area (TPSA) of 112 Ų, 2 hydrogen bond donors (carboxylic acid OH, dihydropyridine NH), and 6 hydrogen bond acceptors [1]. In contrast, the dimethyl ester analog (CAS 21829-09-4, MW 346.33, C₁₇H₁₈N₂O₆) lacks hydrogen bond donors (HBD = 1, NH only) and has a higher TPSA due to two ester groups, with a higher computed logP. The presence of two HBDs in CAS 219553-55-6 implies lower passive membrane permeability but enhanced aqueous solubility relative to the diester, while the carboxylic acid provides an ionizable center (pKa ~4–5 predicted) enabling pH-dependent solubility manipulation. The benzyl ester analog (CAS 478259-03-9, MW 416.47) is substantially more lipophilic and bulkier, which may limit its utility in aqueous biological assays.

Physicochemical properties Lipophilicity Hydrogen bonding Drug-likeness

Evidence-Backed Research and Industrial Application Scenarios for 5-Acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid (CAS 219553-55-6)


Synthesis of Subtype-Selective Alpha-1A Adrenoceptor Antagonists for Urological Drug Discovery

CAS 219553-55-6 is the preferred starting material for constructing alpha-1A adrenoceptor antagonist libraries targeting benign prostatic hyperplasia. The free 3-carboxylic acid undergoes efficient EDCI/DMAP-mediated amide coupling with amine-functionalized piperidine side chains (70% reported yield) to generate compounds with low nanomolar alpha-1A affinity (Ki = 2.42–2.80 nM) and >600-fold selectivity over other adrenoceptor subtypes . The 4-nitrophenyl group is essential for this activity class, as evidenced by the SNAP series of dihydropyridine antagonists. Researchers should select this compound over the 3-nitrophenyl isomer (CAS 74936-72-4) or diester analogs, which are optimized for calcium channel activity rather than adrenoceptor selectivity.

Development of BK(Ca) Potassium Channel Modulators for CNS Disorder Research

The 5-acetyl substitution pattern of CAS 219553-55-6 aligns with the Bayer 5-acyl-DHP patent series (US 5,646,166), which claims selective modulation of calcium-dependent potassium channels of high conductivity (BK channels) in the central nervous system . Following N-alkylation, the resulting 1-alkyl-5-acetyl-DHPs are positioned as research tools or lead compounds for CNS disorders responsive to potassium channel modulation. This application is inaccessible to the 3,5-diester DHP analogs, which primarily engage L-type calcium channels. Procurement of CAS 219553-55-6 for CNS potassium channel programs is therefore scientifically grounded, whereas substitution with a generic diester DHP would target the wrong channel class.

Investigation of Store-Operated Calcium (SOC) Channel Pharmacology in Immune Cell Signaling

The 4-nitrophenyl DHP scaffold has been validated as a micromolar SOC channel inhibitor in HL-60 leukemia cells (IC₅₀ = 3–6 μM for p-nitro-substituted DHPs) . CAS 219553-55-6 provides a synthetically tractable entry point for generating N-substituted DHP libraries with potentially enhanced SOC selectivity, as N-alkylation has been shown to reduce L-type channel potency by orders of magnitude while preserving SOC channel activity. This compound is suitable for medicinal chemistry campaigns aimed at developing selective SOC channel probes, which are currently lacking in the calcium signaling toolbox. The 2-nitrophenyl DHPs are not appropriate substitutes, as their pharmacological profile is dominated by L-type calcium channel blockade.

Antioxidant and Hepatoprotection Studies Leveraging 4-Nitrophenyl DHP Redox Activity

Letelier et al. (2007) demonstrated that 4-nitrophenyl DHPs inhibit microsomal lipid peroxidation, UDPGT oxidative inactivation, and thiol oxidation across multiple pro-oxidant challenge systems (Fe³⁺/ascorbate, Cu²⁺/ascorbate, Nitrofurantoin/NADPH, naphthalene/NADPH) in rat liver microsomes . CAS 219553-55-6, as a 4-nitrophenyl DHP with a free carboxylic acid, offers a scaffold for probing structure-antioxidant activity relationships in hepatic oxidative stress models. The compound's physicochemical profile (logP = 1.9, 2 HBDs) suggests reasonable aqueous solubility for in vitro assay conditions, and the carboxylic acid allows further derivatization to modulate antioxidant potency and tissue distribution. Diester or 2-nitrophenyl DHP analogs are not directly supported by the antioxidant literature for this application.

Quote Request

Request a Quote for 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.